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Compound of Interest

Compound Name: Cefodizime

Cat. No.: B7908228

Structural Elucidation of Cefodizime: A
Spectroscopic Approach

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of modern
spectroscopic techniques for the structural analysis of Cefodizime, a third-generation
cephalosporin antibiotic. A thorough understanding of the molecular architecture of Cefodizime
is paramount for quality control, stability studies, and the development of new derivatives. This
document outlines the principles and methodologies of key spectroscopic techniques, including
Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR)
Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, in the context of Cefodizime's
structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique for the detailed
structural and stereochemical elucidation of Cefodizime. Both *H and 3C NMR, often
supplemented by two-dimensional (2D) techniques, provide a complete picture of the molecular
framework.

'H NMR Spectroscopy
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Proton NMR (*H NMR) provides detailed information about the chemical environment,
connectivity, and stereochemistry of the protons within the Cefodizime molecule. The chemical
shift (d) of each proton is indicative of its electronic environment, while the coupling constants
(J) reveal the dihedral angles between adjacent protons.

While a complete, assigned *H NMR spectrum for Cefodizime is not readily available in the
public domain, data from its A2-isomer and other closely related cephalosporins provide
valuable insights into the expected chemical shifts. The Z-isomers of cephalosporins, which are
generally the more biologically active forms, exhibit characteristic chemical shifts for the
aminothiazole proton.[1]

Table 1: Representative *H NMR Spectral Data for the Cephem Nucleus of a Related A2-

Cephalosporin[2]

Representative Representative

Proton Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

H-2 6.2-6.5 d 4.0-5.0

H-3 48-51 d 4.0-5.0

H-6 5.0-53 d ~5.0

H-7 56-59 dd ~5.0,~8.0

Note: This data is for a A2-cephalosporin and may not represent the exact experimental values
for Cefodizime.

3C NMR Spectroscopy

Carbon-13 NMR (33C NMR) spectroscopy provides information on the carbon skeleton of the
Cefodizime molecule. The chemical shifts of the carbon atoms are sensitive to their
hybridization state and the nature of their substituents.

Table 2: Representative 13C NMR Spectral Data for the Cephem Nucleus of a Related A2-
Cephalosporin[2]
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Carbon Representative Chemical Shift (6, ppm)
C-2 125- 130

C-3 115-120

C-4 160 - 165

C-6 55 -60

C-7 58 - 63

C-8 (B-lactam C=0) 165 -170

Note: This data is for a A2-cephalosporin and may not represent the exact experimental values
for Cefodizime.

Experimental Protocol for NMR Analysis

Sample Preparation:

» Dissolve approximately 5-10 mg of Cefodizime in a suitable deuterated solvent (e.g.,
DMSO-ds, D20, or CDsOD) in a 5 mm NMR tube.[2]

IH NMR Acquisition:
e Acquire a one-dimensional *H NMR spectrum.

» Typical parameters include a 30-degree pulse, an acquisition time of 2-3 seconds, and a
relaxation delay of 1-2 seconds.[2]

13C NMR Acquisition:
e Acquire a one-dimensional 13C NMR spectrum using a proton-decoupled pulse sequence.

e Alonger acquisition time and a larger number of scans are typically required due to the lower
natural abundance of the 13C isotope.[2]

2D NMR Experiments:
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e To unambiguously assign all proton and carbon signals and confirm the molecular structure,
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear
Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should
be performed.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight of
Cefodizime and for obtaining structural information through the analysis of its fragmentation
patterns. Electrospray ionization (ESI) is a commonly used soft ionization technique for
cephalosporins.

Molecular lon and Fragmentation Pattern

In positive ion mode ESI-MS, Cefodizime is expected to show a prominent protonated
molecular ion [M+H]*. Tandem mass spectrometry (MS/MS) experiments, involving collision-
induced dissociation (CID) of the precursor ion, are used to generate characteristic fragment

ions.

A common fragmentation pathway for cephalosporins involves the cleavage of the strained 3-
lactam ring.[3][4] Other characteristic fragmentations can arise from the loss of side chains.

Table 3: Expected Molecular lon of Cefodizime

Expected [M+H]*

Compound Molecular Formula  Molecular Weight (miz)
m/z

Cefodizime C20H20N607S4 584.68 585.03

While a detailed experimental mass spectrum for Cefodizime with all fragments assigned is
not readily available, a general fragmentation pathway for cephalosporins is depicted below.
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Caption: General Fragmentation Pathway of Cefodizime in MS/MS.

Experimental Protocol for LC-MS/MS Analysis

Instrumentation:

o A high-performance liquid chromatography (HPLC) system coupled to a tandem mass
spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument) with an
electrospray ionization (ESI) source.[3]

LC Conditions:

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 um particle size).[3]
» Mobile Phase A: 0.1% Formic acid in water.[3]
e Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

o Gradient Elution: A suitable gradient from high aqueous to high organic content to elute
Cefodizime and its potential impurities.

e Flow Rate: 0.8 mL/min.[3]

e Injection Volume: 10 pL.[3]

Column Temperature: 30°C.[3]

MS Conditions:
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« lonization Mode: Electrospray lonization (ESI), Positive.[3]

e Scan Mode: Full scan (e.g., m/z 100-1000) to detect the parent ion, followed by product ion
scans (MS/MS) on the [M+H]* ion to obtain fragmentation data.[3]

e Capillary Voltage: ~3.5 kV.[3]
e Source Temperature: ~120°C.[3]
o Desolvation Temperature: ~350°C.[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the
functional groups present in the Cefodizime molecule based on their characteristic vibrational
frequencies.

Characteristic IR Absorption Bands

The IR spectrum of Cefodizime is expected to show characteristic absorption bands for the 3-
lactam carbonyl group, amide carbonyl group, carboxylic acid group, and other functional
groups present in the molecule.

Table 4: Expected Characteristic IR Absorption Bands for Cefodizime

Functional Group Characteristic Absorption (cm—?)
B-Lactam C=0 stretch ~1760

Amide C=0 stretch ~1680

Carboxylate C=0 stretch ~1610

C=N stretch ~1540

N-H stretch 3200 - 3400

O-H stretch (Carboxylic acid) 2500 - 3300 (broad)

Experimental Protocol for FTIR Analysis (ATR)
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Sample Preparation:

¢ Place a small amount of solid Cefodizime sample directly onto the Attenuated Total
Reflectance (ATR) crystal.

e Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good
contact with the crystal.

Spectrum Acquisition:
e Record the FTIR spectrum, typically in the range of 4000-400 cm™1,

e A background spectrum of the clean ATR crystal should be recorded prior to sample
analysis.

Data Processing:

» The obtained spectrum is typically displayed in terms of transmittance or absorbance versus
wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the
Cefodizime molecule. The wavelength of maximum absorption (Amax) is characteristic of the
chromophores present in the structure.

UV Absorption

The UV spectrum of Cefodizime is expected to show absorption bands arising from the
conjugated systems within the molecule, particularly the aminothiazole ring and the a,[3-
unsaturated carboxylate system in the cephem nucleus. Based on data from structurally similar
cephalosporins like ceftazidime and cefotaxime, the Amax for Cefodizime is anticipated to be
in the range of 260-275 nm. For instance, ceftazidime in 0.1N HCI shows a Amax at 261 nm,
while cefotaxime exhibits a Amax around 260 nm in a methanol-water mixture.[5] A study on
cefazolin sodium reported a Amax of 271 nm in water and 273 nm in methanol.[6]

Table 5: Estimated UV-Vis Absorption Data for Cefodizime
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Solvent Estimated Amax (nm)

Aqueous/Methanol ~260 - 275

Experimental Protocol for UV-Vis Analysis

Sample Preparation:

o Prepare a stock solution of Cefodizime of a known concentration in a suitable UV-
transparent solvent (e.g., water, methanol, or 0.1N HCI).

o Prepare a series of dilutions from the stock solution to determine the linear range of
absorbance.

Spectrum Acquisition:

e Use a calibrated UV-Vis spectrophotometer.

» Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
e Use the solvent as a blank for baseline correction.

Data Analysis:

e Determine the wavelength of maximum absorbance (Amax).

« If performing quantitative analysis, construct a calibration curve of absorbance versus
concentration to determine the molar absorptivity.

Mechanism of Action: Inhibition of Penicillin-
Binding Proteins

Cefodizime, like other (-lactam antibiotics, exerts its bactericidal effect by inhibiting the
synthesis of the bacterial cell wall. This is achieved through the covalent binding to and
inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final
steps of peptidoglycan synthesis.
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Caption: Mechanism of Action of Cefodizime via PBP Inhibition.

Summary of Experimental Workflows

The structural analysis of Cefodizime involves a logical sequence of spectroscopic
experiments.

Sample Preparation
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Caption: Experimental Workflow for the Spectroscopic Analysis of Cefodizime.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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